molecular formula C11H13F B15168475 1-Fluoro-4-(pent-1-en-1-yl)benzene CAS No. 592527-97-4

1-Fluoro-4-(pent-1-en-1-yl)benzene

Cat. No.: B15168475
CAS No.: 592527-97-4
M. Wt: 164.22 g/mol
InChI Key: SXIJROBMTJLKBC-UHFFFAOYSA-N
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Description

1-Fluoro-4-(pent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a pent-1-en-1-yl group is attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(pent-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-fluoro-4-iodobenzene with pent-1-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoro-4-(pent-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(pent-1-en-1-yl)benzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pent-1-en-1-yl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .

Comparison with Similar Compounds

  • 1-Fluoro-4-(pent-4-yn-1-yl)benzene
  • 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
  • 1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene

Comparison: 1-Fluoro-4-(pent-1-en-1-yl)benzene is unique due to the presence of both a fluorine atom and a pent-1-en-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .

Properties

CAS No.

592527-97-4

Molecular Formula

C11H13F

Molecular Weight

164.22 g/mol

IUPAC Name

1-fluoro-4-pent-1-enylbenzene

InChI

InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h4-9H,2-3H2,1H3

InChI Key

SXIJROBMTJLKBC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC=C(C=C1)F

Origin of Product

United States

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